1-cyclopentyl-6-oxopyridazine-3-carboxylic acid
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Overview
Description
1-cyclopentyl-6-oxopyridazine-3-carboxylic acid is an organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by a cyclopentyl group attached to a dihydropyridazine ring, which is further substituted with a carboxylic acid group. Its distinct chemical structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-cyclopentyl-6-oxopyridazine-3-carboxylic acid involves several steps. One common synthetic route starts with the cyclization of α-ketoglutaric acid to form 1,4,5,6-tetrahydro-6-oxopyridazine-3-carboxylic acid. This intermediate is then reacted with bromine to yield the desired compound . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-cyclopentyl-6-oxopyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters, amides, or other derivatives. .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown promise in biological studies, particularly in the development of anti-inflammatory agents.
Medicine: Research has indicated potential therapeutic applications, including the treatment of acute lung injury and sepsis.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-6-oxopyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, analogues of this compound have been shown to decrease the release of pro-inflammatory cytokines such as TNF-α and IL-6 in mouse and human cells through the NF-κB/MAPK pathway . This modulation of inflammatory pathways is crucial for its potential therapeutic effects.
Comparison with Similar Compounds
1-cyclopentyl-6-oxopyridazine-3-carboxylic acid can be compared with other similar compounds, such as:
Diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate: This compound also exhibits anti-inflammatory activity and has been studied for its potential therapeutic applications.
1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid:
The uniqueness of this compound lies in its specific structural features and its ability to modulate inflammatory responses, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H12N2O3 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
1-cyclopentyl-6-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c13-9-6-5-8(10(14)15)11-12(9)7-3-1-2-4-7/h5-7H,1-4H2,(H,14,15) |
InChI Key |
OXSALPKJCLLCGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=O)C=CC(=N2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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